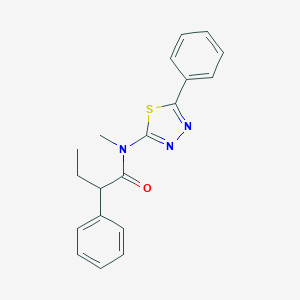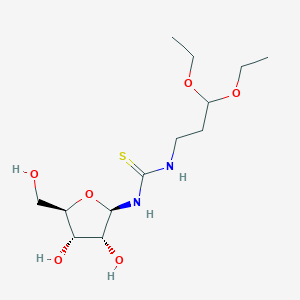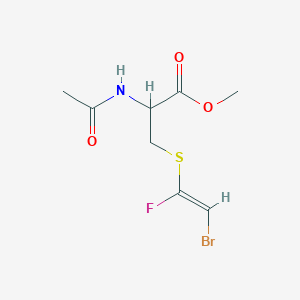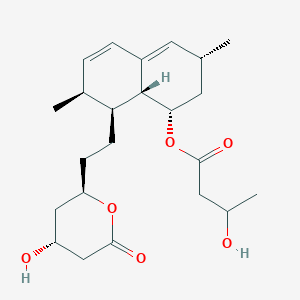
Esperamicin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esperamicin C is a highly potent cytotoxic compound that belongs to the group of enediyne antibiotics. It was first isolated from the fermentation broth of Actinomadura verrucosospora in 1987 and has since been a subject of extensive research due to its remarkable biological activities. Esperamicin C has been found to possess potent antitumor activity, making it a promising candidate for cancer chemotherapy.
Mécanisme D'action
Esperamicin C belongs to the group of enediyne antibiotics, which are known for their potent DNA cleaving activity. Esperamicin C exerts its cytotoxic effect by binding to DNA and inducing double-strand breaks. The mechanism of action of esperamicin C involves the formation of a diradical species that abstracts hydrogen atoms from the deoxyribose sugar in DNA, leading to the formation of a highly reactive enediyne intermediate. This intermediate then undergoes a series of cyclization reactions, resulting in the formation of a highly reactive species that cleaves DNA.
Biochemical and Physiological Effects
Esperamicin C has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis, inhibit DNA synthesis, and disrupt the cell cycle. It has also been found to induce oxidative stress and activate the p53 pathway, leading to cell death. Esperamicin C has been shown to be highly toxic to cancer cells, while having minimal effect on normal cells, making it a promising candidate for cancer chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
Esperamicin C has several advantages for lab experiments. It is highly potent and effective against a wide range of cancer cell lines. It has also been found to be effective against multidrug-resistant cancer cells. However, esperamicin C has several limitations for lab experiments. It is difficult to synthesize and has low yields. It is also highly toxic, making it difficult to handle and study.
Orientations Futures
Despite the challenges associated with esperamicin C, there are several future directions for its research. One direction is the development of more efficient synthesis methods to increase the yield of esperamicin C and its analogs. Another direction is the investigation of the mechanism of action of esperamicin C to better understand its cytotoxic effects. Additionally, there is a need to explore the potential of esperamicin C as a targeted therapy for cancer, as well as its potential use in combination with other chemotherapeutic agents. Finally, there is a need to investigate the potential of esperamicin C as a tool for genetic engineering, due to its ability to induce DNA damage.
Méthodes De Synthèse
Esperamicin C is a complex natural product that is difficult to synthesize. The synthesis of esperamicin C involves several steps, including the preparation of the enediyne core, the attachment of the sugar moiety, and the introduction of the side chain. The most common approach to the synthesis of esperamicin C is the convergent synthesis, which involves the assembly of the different fragments of the molecule. This method has been successful in producing esperamicin C and its analogs, albeit with low yields.
Applications De Recherche Scientifique
Esperamicin C has been extensively studied for its antitumor activity. It has been found to be highly effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. Esperamicin C exerts its cytotoxic effect by inducing DNA damage, specifically double-strand breaks, leading to cell death. It has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for cancer chemotherapy.
Propriétés
Numéro CAS |
107453-55-4 |
|---|---|
Nom du produit |
Esperamicin C |
Formule moléculaire |
C40H57N3O14S4 |
Poids moléculaire |
932.2 g/mol |
Nom IUPAC |
methyl N-[(1S,4Z,8S,12S,13E)-1,12-dihydroxy-8-[(2R,3R,4S,6R)-4-hydroxy-5-[[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl]oxyamino]-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C40H57N3O14S4/c1-20(2)41-24-19-52-28(18-27(24)50-5)56-35-33(45)31(43-57-29-17-25(44)36(58-7)22(4)53-29)21(3)54-38(35)55-26-13-11-9-10-12-15-40(49)23(14-16-60-61-59-8)30(26)32(34(46)37(40)47)42-39(48)51-6/h9-10,14,20-22,24-29,31,33,35-38,41,43-45,47,49H,16-19H2,1-8H3,(H,42,48)/b10-9-,23-14+/t21-,22-,24+,25+,26+,27+,28+,29+,31?,33+,35-,36-,37-,38+,40+/m1/s1 |
Clé InChI |
JRSLIWPVTGZREY-CMIFKYRDSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)ONC2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3C[C@@H]([C@H](CO3)NC(C)C)OC)O[C@H]4C#C/C=C\C#C[C@]\5([C@@H](C(=O)C(=C4/C5=C\CSSSC)NC(=O)OC)O)O)C)O)SC |
SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NOC5CC(C(C(O5)C)SC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NOC5CC(C(C(O5)C)SC)O |
Synonymes |
esperamicin C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B216513.png)
![4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216516.png)
![4-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216517.png)
![3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B216520.png)

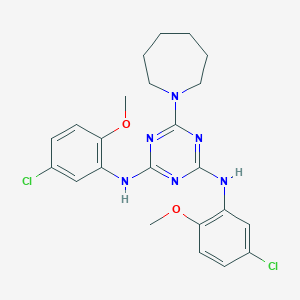
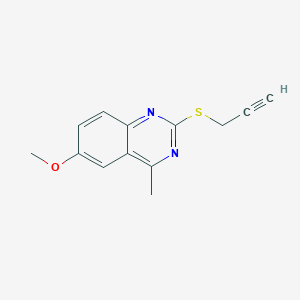
![2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B216534.png)

![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
